C21H18ClF3N4O3
Description
Historical Context of Quinazoline (B50416) Derivatives in Medicinal Chemistry Research
The journey of quinazoline derivatives in science began in 1869 when Griess synthesized the first of its kind. google.com However, it was the isolation of the quinazolinone alkaloid febrifugine (B1672321) from the Chinese medicinal plant Dichroa febrifuga, noted for its antimalarial properties, that ignited significant interest in the therapeutic potential of this class of compounds. The parent quinazoline molecule was first synthesized in 1895 by Bischler and Lang through the decarboxylation of a 2-carboxy derivative, with Gabriel devising a more satisfactory synthesis in 1903. google.com
Over the years, the quinazoline scaffold has proven to be a "privileged structure" in drug discovery, leading to the development of numerous clinically approved drugs. nih.gov By the 1980s, around 50 different quinazoline derivatives were recognized for a wide array of biological actions, including sedative, analgesic, anticonvulsant, and hypotensive effects. researchgate.net This historical success has cemented the quinazoline core as a critical template for the design of new therapeutic agents. yok.gov.tr
Structural Framework of Quinazoline-2,4(1H,3H)-diones
The fundamental structure of quinazoline is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov The quinazoline-2,4(1H,3H)-dione core, a key subset of this family, is characterized by this fused ring system with carbonyl groups at positions 2 and 4 of the pyrimidine ring.
This core structure is a versatile scaffold, allowing for substitutions at various positions, which in turn modulates the compound's physicochemical properties and biological activity. The presence of nitrogen atoms and carbonyl groups provides sites for hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions with biological targets. The stability of the quinazoline ring in different chemical environments further enhances its suitability as a pharmacophore. nih.gov The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through various methods, often involving starting materials like anthranilic acid derivatives. researchgate.net
Significance of the C21H18ClF3N4O3 Scaffold within Contemporary Chemical Biology
The compound 6-Chloro-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)quinazoline-2,4(1H,3H)-dione (this compound) exemplifies the intricate molecular architecture that can be built upon the quinazoline-2,4(1H,3H)-dione scaffold. Its significance in chemical biology stems from its role as a potential modulator of biological systems, particularly in the context of cancer research.
In a study detailing the synthesis of a series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives, this specific compound was synthesized and evaluated for its cytotoxic activity. bilkent.edu.tryok.gov.tr The research demonstrated that while some compounds in the series exhibited significant activity against various human cancer cell lines, the activity of this compound was comparatively lower in the tested models. bilkent.edu.tr Specifically, its inhibitory concentration (IC50) values were determined against hepatoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. bilkent.edu.tryok.gov.tr
The value of such compounds in chemical biology is not solely defined by their potency. The synthesis and biological evaluation of structurally related molecules like this compound are crucial for establishing structure-activity relationships (SAR). By systematically altering substituents on the quinazoline-2,4(1H,3H)-dione core and observing the resulting changes in biological effect, researchers can gain insights into the molecular interactions that drive a particular biological outcome. This knowledge is instrumental in the rational design of more potent and selective chemical probes or therapeutic candidates.
Therefore, the significance of the this compound scaffold lies in its contribution to the broader understanding of how quinazoline-2,4(1H,3H)-dione derivatives can be tailored to interact with specific biological targets, thereby advancing the fields of medicinal chemistry and chemical biology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18ClF3N4O3 |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
6-chloro-N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H18ClF3N4O3/c22-12-1-6-17-16(9-12)15-7-8-29(11-18(15)28-17)20(31)26-10-19(30)27-13-2-4-14(5-3-13)32-21(23,24)25/h1-6,9,28H,7-8,10-11H2,(H,26,31)(H,27,30) |
InChI Key |
WIPQFMXNZOCBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for C21h18clf3n4o3 and Its Chemical Analogs
Strategic Retrosynthesis of the Quinazoline-2,4(1H,3H)-dione Nucleus
The quinazoline (B50416) ring system is a common scaffold in medicinal chemistry, and its synthesis is a critical part of constructing Lenvatinib. nih.govresearchgate.net Retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials.
Precursor Synthesis and Derivatization Routes
The synthesis of the quinazoline portion of Lenvatinib often begins with appropriately substituted anilines. One common precursor is 4-amino-3-chlorophenol (B108459). qingmupharm.com Protecting group strategies are frequently used to mask reactive functional groups, such as amines, to prevent unwanted side reactions during subsequent transformations. qingmupharm.com For instance, the amino group of 4-amino-3-chlorophenol can be protected with a tert-butyloxycarbonyl (Boc) group. google.com
Another approach starts with 4-cyano-3-hydroxyaniline, which is methylated using dimethyl carbonate. google.com This is followed by a reaction with glucuronic acid and subsequent ring closure to form a 6-cyano-7-methoxy-4-quinolinone intermediate. google.com
A notable method involves the use of p-aminosalicylic acid as a starting material. google.com This route is highlighted for its mild reaction conditions and the ready availability of starting materials, which can help in reducing production costs. google.com
Ring Closure Reactions for Quinazolinedione Formation
The formation of the quinazoline-2,4(1H,3H)-dione ring is a pivotal step. Various cyclization strategies have been employed. One method involves the reaction of a substituted anthranilic acid with a source of carbon and nitrogen. nih.gov
In a patented synthetic route, a 6-cyano-7-methoxy-4-quinolinone intermediate is formed through a ring closure under polyphosphoric acid (PPA) conditions. google.com This intermediate is then chlorinated with thionyl chloride to yield 6-cyano-7-methoxy-4-chloroquinoline. google.com Subsequent hydrolysis of the cyano group under acidic conditions furnishes the 6-formamido-7-methoxy-4-chloroquinoline, a key building block for Lenvatinib. google.com
An alternative strategy involves a condensation reaction between 4-amino-3-chlorophenol and a chlorobenzoic ester, which leads to a urea (B33335) intermediate that can be further cyclized. qingmupharm.com
Optimization of Reaction Conditions and Yields for Lenvatinib Synthesis
Optimizing reaction conditions is essential for developing a commercially viable and efficient synthesis. qingmupharm.com Key parameters that are frequently optimized include temperature, solvent, catalyst, and reaction time. qingmupharm.com
For instance, in the synthesis of 4-nitrophenyl cyclopropylcarbamate, various bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPA), pyridine (B92270), sodium hydroxide (B78521) (NaOH), and potassium carbonate (K2CO3) were tested, with the observation that the reaction proceeded with a 57% yield in dichloromethane (B109758) (DCM) without any base. sci-hub.se
In the final coupling step to form Lenvatinib, the reaction between 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) and 4-nitrophenyl cyclopropylcarbamate was optimized by performing the reaction in acetonitrile (B52724) with pyridine as a base at 80–85 °C for 13 hours, resulting in a 74% yield. sci-hub.se
Purification of intermediates and the final product is also a critical aspect. qingmupharm.com For Lenvatinib, which has poor solubility in many common organic solvents, a mixture of solvents like dimethyl sulfoxide (B87167) (DMSO) and isopropanol (B130326) (IPA) has been used for purification to achieve high purity (99.54% by HPLC). sci-hub.se
The table below summarizes some of the reported yields for key steps in Lenvatinib synthesis.
| Reaction Step | Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Formation of 4-Nitrophenyl chloroformate | 4-Nitrophenol, Triphosgene | Toluene, 0–5 °C | 4-Nitrophenyl chloroformate | 95% | sci-hub.se |
| Formation of 4-Nitrophenyl cyclopropylcarbamate | 4-Nitrophenyl chloroformate, Cyclopropyl amine | Dichloromethane (DCM) | 4-Nitrophenyl cyclopropylcarbamate | 57% | sci-hub.se |
| Synthesis of Lenvatinib | 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, 4-Nitrophenyl cyclopropylcarbamate | Acetonitrile, Pyridine, 80–85 °C | Lenvatinib | 74% | sci-hub.se |
| Alkylation to form Lenvatinib | 6-formamido-7-methoxy-4-chloroquinoline, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea | Sodium methoxide, Chloroform, reflux | Lenvatinib | 83% | google.com |
| Coupling to form Lenvatinib | 4-chloro-7-methoxyquinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Cesium carbonate, DMSO, 70 °C | Lenvatinib | 88% | thieme-connect.com |
Table 1: Reported Yields for Key Synthetic Steps of Lenvatinib
Green Chemistry Approaches in Quinazoline-2,4(1H,3H)-dione Synthesis
The development of sustainable synthetic methods for quinazoline-2,4(1H,3H)-diones is a key area of research, driven by the need to minimize hazardous waste and energy consumption. Traditional methods often rely on toxic reagents like phosgene (B1210022) or harsh reaction conditions. researchgate.net Green approaches seek to replace these with safer alternatives, employ eco-friendly solvents like water, utilize energy-efficient techniques such as microwave and ultrasound irradiation, and use catalysts that are recyclable and non-toxic.
Water is an ideal solvent for green synthesis due to its abundance, non-toxicity, and non-flammability. researchgate.net An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as the solvent at room temperature. jst.go.jp This method involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form urea derivatives, which are then cyclized with sodium hydroxide. The desired products are obtained in high purity and near-quantitative yields simply by filtration, with the aqueous filtrate being the only waste generated. jst.go.jpresearchgate.net This process has been successfully scaled up, demonstrating its potential for industrial application. jst.go.jp Another approach involves the reaction of CO2 with 2-aminobenzonitriles in water, which proceeds effectively without any catalyst to give excellent yields, a reaction that does not occur in organic solvents under the same conditions. researchgate.netresearchgate.net
Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to accelerate reactions, often leading to higher yields and cleaner products with shorter reaction times. acs.orgacs.org An environmentally friendly, one-pot method for synthesizing quinazoline-2,4(1H,3H)-diones involves the microwave-assisted reaction of anthranilic acid derivatives with urea in water, without the need for a catalyst. researchgate.netoup.comoup.com This simple, safe, and fast method produces high yields of the desired products. oup.com Another efficient microwave-assisted protocol involves the reaction of substituted methyl anthranilates with various iso(thio)cyanates in a DMSO/H2O mixture, which also proceeds without a catalyst or base. acs.orgacs.orgnih.gov This methodology is suitable for creating a diverse library of quinazolinedione derivatives. acs.org
Table 1: Comparison of Microwave-Assisted Synthesis Methods for Quinazolinediones
| Starting Materials | Reagents/Solvents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Anthranilic acid derivatives | Urea, H₂O | Microwave irradiation | High | oup.comoup.com |
| Substituted methyl anthranilate | Iso(thio)cyanates, DMSO/H₂O | Microwave irradiation | Good | acs.orgnih.gov |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. sci-hub.se This technique has been successfully applied to the one-pot synthesis of 3-arylquinazolin-2,4(1H,3H)-diones and related fused quinazolinones. ekb.eg The use of ultrasound offers advantages in terms of shorter reaction times and good yields. ekb.eg For instance, the synthesis of tetrahydroquinazoline-2,5(1H,3H)-dione derivatives has been achieved in excellent yields by sonicating a mixture of an aromatic aldehyde, dimedone, and urea or thiourea (B124793) in ethanol (B145695) with a catalyst. ekb.eg
Utilizing carbon dioxide (CO₂), an abundant and non-toxic greenhouse gas, as a renewable carbon source is a primary goal of green chemistry. researchgate.net Several methods have been developed for the synthesis of quinazoline-2,4(1H,3H)-diones by the chemical fixation of CO₂ with 2-aminobenzonitriles. thieme-connect.com This approach avoids toxic carbonylating agents like phosgene. researchgate.net The reaction can be performed under solvent-free conditions using a catalytic amount of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at atmospheric pressure of CO₂. thieme-connect.com Other catalytic systems, including ionic liquids, cesium carbonate, and alcohol amines in water, have also been shown to be effective. rsc.orgrsc.orgresearchgate.net For example, using diethanolamine (B148213) as a catalyst in water resulted in a 94% yield of the product. rsc.org
Table 2: Catalytic Systems for Quinazolinedione Synthesis from 2-Aminobenzonitriles and CO₂
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| None | Water | 180°C, 4 MPa CO₂ | Excellent | researchgate.net |
| DBU (catalytic) | Solvent-free | 120°C, 1 bar CO₂ | Good to Excellent (up to 97%) | thieme-connect.com |
| [Bmim]Ac (Ionic Liquid) | Dual solvent-catalyst | 80°C, 1 atm CO₂ | High | rsc.org |
| Diethanolamine (DEA) | Water | 140°C, 2 MPa CO₂ | 94% | rsc.org |
Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, high thermal stability, and tunable properties. mdpi.com They can function as both solvents and catalysts in the synthesis of quinazoline-2,4(1H,3H)-diones. For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) efficiently catalyzes the reaction between 2-aminobenzonitriles and CO₂ at atmospheric pressure, with the product being easily separated and the IL being reusable. rsc.orgmdpi.com Microwave-assisted synthesis of 1-alkyl-2,4-(1H,3H)-quinazolinediones from o-aminobenzamides has also been developed using ionic liquids, where dialkyl carbonates act as both carbonylating and alkylating agents, resulting in excellent yields. scielo.org.mx The catalytic activity of ILs in the reaction with CO₂ is often linked to the basicity of the anion. nih.gov
Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, offers a solvent-free pathway for synthesis. beilstein-journals.org This technique has been applied to the preparation of quinazolin-4(3H)-ones and pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, a double cyclocondensation cascade to produce a pyrrolo[1,2-a]quinazoline-1,5-dione was achieved by ball milling, significantly reducing the reaction time from 24 hours under conventional conditions to just three hours. researchgate.net This solvent-free approach aligns with the principles of green chemistry by minimizing waste and energy usage. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization of C21h18clf3n4o3 and Its Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) NMR Spectral Interpretation
No ¹H NMR data is available for C21H18ClF3N4O3.
Carbon-13 (¹³C) NMR Spectral Elucidation
No ¹³C NMR data is available for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
No 2D NMR data is available for this compound.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy Analysis
No IR spectroscopy data is available for this compound.
Raman Spectroscopy Applications
No Raman spectroscopy data is available for this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For strobilurin fungicides like Trifloxystrobin and its analogs, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method for their detection and quantification in various matrices. nih.govcabidigitallibrary.org
In a typical mass spectrometric analysis of these congeners, the molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured. For Trifloxystrobin, upon photo-derivatization, a photochemical product with an m/z of 206 has been identified. scielo.brresearchgate.net The fragmentation of these molecules provides a unique fingerprint that aids in their identification.
| Compound | Molecular Formula | Ionization Mode | Key Fragments (m/z) | Analytical Method |
|---|---|---|---|---|
| Trifloxystrobin | C20H19F3N2O4 | Positive Ion Mode | Parent Ion, 206 (photoproduct) | LC-MS/MS |
| Fluoxastrobin | C21H16ClFN4O5 | Positive Ion Mode | Parent Ion and characteristic fragments | LC-MS/MS |
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For a compound with the formula this compound, HRMS would be the definitive technique to confirm this composition. The high-resolution capabilities of techniques like LC-nanoelectrospray ionization-high-resolution MS/MS have been demonstrated for the analysis of related compounds, highlighting the sensitivity and selectivity of this method.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
For Fluoxastrobin, an ultraviolet absorption wavelength of 251 nm has been utilized for its determination by ultra-performance liquid chromatography. nih.gov In the case of Trifloxystrobin, its UV-Vis spectral features have been studied in detail, particularly in the context of its photoisomerization. The parent compound and its isomers exhibit characteristic spectra that are of analytical significance. nih.gov For instance, the UV/Visible absorption spectrum for Trifloxystrobin shows a maximum at approximately 250.7 µm in a neutral medium. regulations.gov
| Compound | λmax (nm) | Solvent/Medium | Notes |
|---|---|---|---|
| Trifloxystrobin | 250.7 | Neutral | - |
| Fluoxastrobin | 251 | Acetonitrile (B52724)/Water | Used for UPLC detection |
X-ray Crystallography for Solid-State Structure Determination
Crystal structure data for both Trifloxystrobin and Fluoxastrobin are available in the Cambridge Structural Database. nih.govnih.gov For Trifloxystrobin, the crystal structure reveals the specific E,E-conformation of the molecule. nih.gov Similarly, the crystal structure of Fluoxastrobin provides a definitive depiction of its solid-state architecture. nih.gov This information is invaluable for understanding the structure-activity relationships of these fungicides.
| Compound | Crystal System | Space Group | Key Structural Features | Database DOI |
|---|---|---|---|---|
| Trifloxystrobin | - | - | Confirms the E,E-isomer conformation | 10.5517/cc7538r |
| Fluoxastrobin | - | - | Provides detailed 3D atomic arrangement | 10.5517/cc84fh9 |
Theoretical and Computational Investigations of C21h18clf3n4o3
Quantum Chemical Analyses of C21H18ClF3N4O3
Quantum chemical analyses provide fundamental insights into the behavior of a molecule based on the principles of quantum mechanics. nih.gov These computational methods are essential for elucidating the intrinsic properties of Fluoxapiprolin.
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations, such as Density Functional Theory (DFT) and other ab initio methods, are foundational for predicting the properties of a molecule from first principles. arxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov
For Fluoxapiprolin, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. Such calculations provide a detailed picture of the molecule's electronic landscape, which is critical for understanding its reactivity and interactions with its biological target. The results of these calculations serve as the basis for further analyses, including molecular orbital theory and electrostatic potential mapping.
Molecular Orbital Theory (HOMO-LUMO Interactions)
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule as they move under the influence of all the nuclei, occupying a set of molecular orbitals that can extend over the entire molecule. wikipedia.orgutexas.edu Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov A small HOMO-LUMO gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Fluoxapiprolin, understanding this energy gap provides insight into its electronic transitions and potential reactivity within a biological system. researchgate.net
Table 1: Illustrative Output of a Frontier Molecular Orbital Analysis for this compound Note: These values are representative examples of what a quantum chemical calculation would yield and are for illustrative purposes only.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (Egap) | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Electrostatic Potential Surface Mapping of this compound
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is calculated by determining the electrostatic force a positive test charge would experience at various points on the molecule's electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral regions. wolfram.comdeeporigin.com
For Fluoxapiprolin, an MEP map would reveal the electron-rich areas, likely concentrated around the electronegative oxygen atoms of the methanesulfonate (B1217627) group and the nitrogen atoms within the pyrazole, piperidine, and thiazole (B1198619) rings. These negative regions are potential sites for electrophilic attack and are crucial for forming non-covalent interactions, such as hydrogen bonds, with a biological receptor. Conversely, electron-deficient regions would be highlighted in blue, typically around hydrogen atoms. This mapping is invaluable for predicting how Fluoxapiprolin orients itself when approaching its molecular target. deeporigin.commdpi.com
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com Due to its numerous single bonds, the Fluoxapiprolin molecule is flexible and can adopt a vast number of conformations, each with a different potential energy.
Molecular Modeling and Simulation Studies for this compound
Molecular modeling and simulation extend theoretical analyses into the realm of biological interactions, providing powerful tools for drug discovery and mechanism-of-action studies.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov The primary goal of docking is to identify the most stable binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. jbcpm.comnih.gov
The established biological target for Fluoxapiprolin is an oxysterol-binding protein (OSBP) homologue, specifically ORP1 (Oxysterol-binding protein-related protein 1). apvma.gov.aunih.gov In the pathogenic oomycete Phytophthora capsici, this target is identified as PcORP1. researchgate.netnih.gov Molecular docking simulations would be used to place the Fluoxapiprolin molecule into the binding site of a 3D model of the PcORP1 protein. These simulations predict how Fluoxapiprolin interacts with specific amino acid residues within the binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.
This information is vital for understanding the fungicide's mode of action and for explaining the molecular basis of resistance. nih.gov For instance, point mutations in the PcORP1 gene, such as G770V, can confer high resistance to Fluoxapiprolin. researchgate.netnih.gov Docking studies can demonstrate how such a mutation alters the architecture of the binding site, thereby reducing the binding affinity of the fungicide and rendering it less effective.
Table 2: Representative Data from a Molecular Docking Simulation of Fluoxapiprolin Note: This table is a conceptual representation of typical results from a molecular docking study. The specific residues and energies would be determined by actual simulation.
| Parameter | Value/Description |
|---|---|
| Target Protein | Oxysterol-binding protein-related protein 1 (PcORP1) |
| Organism | Phytophthora capsici |
| Binding Energy (kcal/mol) | -9.5 |
| Key Interacting Residues | Gly770, Asn835, Ile877 |
| Types of Interactions | Hydrogen bonding, hydrophobic interactions |
Molecular Dynamics (MD) Simulations of this compound-Protein Complexes
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. rsc.org These simulations are crucial for assessing the stability of the docked pose and for refining the understanding of the binding interactions.
Following protein-ligand docking, the most promising poses of the this compound-protein complex would be subjected to MD simulations. These simulations, often run for nanoseconds, track the movements of every atom in the system. The stability of the complex is assessed by analyzing parameters such as:
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains securely bound.
Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues over the course of the simulation is a key indicator of binding stability.
| Parameter | Illustrative Value | Interpretation |
|---|---|---|
| Protein RMSD | 1.5 ± 0.3 Å | Indicates a stable protein backbone during the simulation. |
| Ligand RMSD | 0.8 ± 0.2 Å | Shows the ligand remains in a stable conformation within the binding site. |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Suggests strong and stable interactions with key active site residues. |
The binding free energy is composed of several terms:
Van der Waals interactions
Electrostatic interactions
Polar solvation energy
Nonpolar solvation energy
| Energy Component | Illustrative Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | 30.8 |
| Nonpolar Solvation Energy | -4.2 |
| Total Binding Free Energy | -39.0 |
Pharmacophore Modeling for this compound and its Bioactive Analogs
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For a series of active quinazoline-2,4-dione analogs, a pharmacophore model can be generated to guide the design of new, more potent compounds.
A typical pharmacophore model for a quinazoline-2,4-dione derivative might include:
Hydrogen Bond Acceptors: The oxygen atoms of the dione (B5365651) moiety.
Hydrogen Bond Donors: The nitrogen atoms in the quinazoline (B50416) ring.
Aromatic Rings: The fused benzene (B151609) ring of the quinazoline core.
Hydrophobic Features: Substituted groups on the quinazoline scaffold.
This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired features.
Virtual Screening Techniques for Novel Quinazoline-2,4(1H,3H)-dione Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For the discovery of new quinazoline-2,4(1H,3H)-dione derivatives, both ligand-based and structure-based virtual screening methods can be employed.
Ligand-Based Virtual Screening: This approach uses a known active molecule, such as a potent quinazoline-2,4-dione analog, as a template to search for other molecules with similar properties. The previously generated pharmacophore model would be a key tool in this type of screening.
Structure-Based Virtual Screening: This method, also known as docking-based virtual screening, involves docking a large number of compounds into the active site of the target protein. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation.
The hits from virtual screening are then typically subjected to more detailed computational analysis, such as MD simulations, before being prioritized for chemical synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) models are computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or reaction mechanism. nih.govwikipedia.org For analogs of this compound, these models are instrumental in predicting activity, optimizing lead compounds, and understanding mechanistic details without the need for exhaustive experimental synthesis and testing. researchgate.netnih.gov
QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure. nih.gov By analyzing a dataset of structurally similar compounds with known activities, a predictive model can be developed. nih.gov SMR, a related concept, aims to correlate molecular structure with the underlying mechanism of action, providing deeper insights into how a compound exerts its effects.
The initial and one of the most critical steps in building a QSAR model is the generation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govresearchgate.net For a molecule like this compound, a vast number of descriptors can be calculated, categorized by their dimensionality.
1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts. nih.gov
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and structural fingerprints. nih.govnih.gov They describe how atoms are connected within the molecule.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include geometric properties like molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as HOMO/LUMO energies, Mulliken charges, and dipole moments. unifap.brresearchgate.net
Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones that have a significant correlation with the biological activity. nih.gov This process, known as feature selection, is vital to avoid overfitting the model and to ensure its predictive power. researchgate.net Common methods for descriptor selection include genetic algorithms, forward selection, and principal component analysis. nih.govresearchgate.net
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Molecular size and composition |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Molecular shape and size in 3D space |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity |
| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |
After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. nih.gov Depending on the nature of the activity data, these models can be either for regression or classification. wikipedia.org
Regression Models: These are used when the biological activity is a continuous variable (e.g., IC50, Ki). wikipedia.org The goal is to create an equation that can predict the activity value for new, untested compounds. Multiple Linear Regression (MLR) is a common technique, where the activity is expressed as a linear combination of the selected descriptors. nih.gov Partial Least Squares (PLS) is another powerful method, particularly useful when the number of descriptors is large. nih.gov
Classification Models: When the activity data is categorical (e.g., active/inactive, toxic/non-toxic), classification models are employed. wikipedia.org These models assign a compound to a predefined class. Techniques like Linear Discriminant Analysis (LDA) and Support Vector Machines (SVM) are frequently used for this purpose. patsnap.com
The development of a robust predictive model requires careful validation to ensure its reliability and predictive accuracy for new compounds. wikipedia.org
For research involving analogs of this compound, various ML techniques can be applied:
Supervised Learning: Algorithms like Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) are trained on a labeled dataset (compounds with known activities) to build predictive models. nih.govpatsnap.com These models can then be used for tasks like virtual screening to identify promising new drug candidates from large chemical libraries. neovarsity.org
Deep Learning: A subfield of ML, deep learning utilizes deep neural networks with multiple layers to learn from vast amounts of data. nih.gov In the context of drug discovery, deep learning models, such as graph convolutional neural networks, can directly use the 2D or 3D structure of a molecule as input, bypassing the need for traditional descriptor calculation. mdpi.com
Table 2: Comparison of Predictive Modeling Techniques
| Technique | Model Type | Description | Common Use Case |
| Multiple Linear Regression (MLR) | Regression | Establishes a linear relationship between descriptors and continuous activity. nih.gov | Predicting IC50 values. |
| Partial Least Squares (PLS) | Regression | Handles large numbers of correlated descriptors effectively. nih.gov | QSAR with many variables. |
| Support Vector Machines (SVM) | Classification/Regression | Finds an optimal hyperplane to separate data points into classes or predict continuous values. patsnap.com | Classifying compounds as active/inactive. |
| Random Forest (RF) | Classification/Regression | An ensemble method using multiple decision trees to improve prediction accuracy. patsnap.com | Virtual screening and toxicity prediction. |
| Artificial Neural Networks (ANN) | Classification/Regression | A network of interconnected nodes that learns complex patterns from data. nih.gov | Modeling non-linear structure-activity relationships. |
Biochemical and Cellular Mechanistic Characterization of C21h18clf3n4o3
Enzyme Inhibition and Activation Studies for C21H18ClF3N4O3
Research indicates that the primary mechanism of action for Fluclotizolam is not direct enzyme inhibition or activation but rather modulation of a receptor complex. While it undergoes metabolism by enzymes, its principal pharmacological effects are not due to altering enzyme activity directly. j-initiative.org Some research has suggested that certain benzodiazepine (B76468) derivatives may possess anticancer properties through the inhibition of kinases, but the primary target remains receptor-mediated activity. biosynth.com
The principal target of Fluclotizolam is not an enzyme but the Gamma-aminobutyric acid type A (GABA-A) receptor, which is a ligand-gated ion channel. guidechem.comservice.gov.uk However, the metabolic pathway of Fluclotizolam involves key enzymes. It is metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme involved in its biotransformation. j-initiative.org Phase I reactions include hydroxylation and N-demethylation, while Phase II involves glucuronidation via UGT1A4 and UGT2B7 enzymes.
Kinetic analysis predominantly focuses on the compound's interaction with its primary target, the GABA-A receptor, rather than metabolic enzymes. Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the binding affinity of Fluclotizolam to the GABA-A receptor. These predictive studies are crucial for understanding its pharmacodynamics. nih.gov QSAR models predict a high binding affinity for Fluclotizolam, which is expressed as the logarithm of the reciprocal of the molar inhibitory concentration (IC50) required to displace a radiolabeled ligand. researchgate.net This high predicted affinity suggests high potency. nih.govnih.gov
Table 1: Predicted GABA-A Receptor Binding Affinities of Fluclotizolam and Related Compounds
| Compound | Predicted Binding Affinity (log 1/c) |
|---|---|
| Fluclotizolam | 8.91 nih.gov |
| Flualprazolam | 9.00 |
| Etizolam | 7.89 |
| Difludiazepam | 9.16 nih.gov |
| Clobromazolam | 10.14 nih.gov |
Data from QSAR modeling studies. nih.gov
Receptor Binding and Signaling Pathway Modulation by this compound
The interaction of Fluclotizolam with the GABA-A receptor is the central event that triggers its cellular effects. This interaction modulates the receptor's function and initiates a cascade of downstream signaling events.
Ligand-receptor interaction assays for Fluclotizolam focus on its binding to the GABA-A receptor. psychonautwiki.org The structural features of Fluclotizolam, including a triazole moiety and fluorine and chlorine substituents, enhance its binding affinity to the GABA-A receptor. evitachem.com Quantitative structure-activity relationship (QSAR) modeling is a key tool used to predict these binding affinities, providing a rapid method to estimate the compound's potential potency without direct experimental binding assays. researchgate.netnih.gov These models have predicted that Fluclotizolam has a high binding affinity, greater than many other designer benzodiazepines. nih.gov
Upon binding to the GABA-A receptor, Fluclotizolam potentiates the action of GABA, the primary inhibitory neurotransmitter in the brain. service.gov.uk This potentiation leads to an increased influx of chloride ions through the receptor's channel. evitachem.com The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron's membrane. evitachem.com This change in membrane potential makes it more difficult for the neuron to fire an action potential in response to excitatory stimuli, thus leading to a decrease in neuronal excitability. This reduction in neuronal activity is the fundamental downstream effect that mediates the compound's sedative, anxiolytic, and anticonvulsant properties. service.gov.uk The specific pharmacological effects are determined by which subtypes of GABA-A receptors are modulated; for instance, α1-containing receptors are linked to sedative actions, while α2-containing receptors are associated with anxiolytic effects. nih.gov
Cellular Effects and Molecular Responses to this compound
The interaction of this compound with cells initiates a cascade of molecular events, leading to various cellular outcomes. These effects are studied through a variety of cellular and molecular biology techniques.
Mechanism of Cytotoxicity in Cellular Models
Cytotoxicity refers to the ability of a compound to cause cell damage or death. thermofisher.com Compounds can induce cytotoxicity through several mechanisms, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), or by halting cell growth and division. thermofisher.com Some quinazoline (B50416) derivatives have been reported to exhibit anticancer activity by modulating p53, a key tumor suppressor protein. bilkent.edu.tr
Studies on compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. bilkent.edu.tryok.gov.tr For instance, a quinazoline-2,4(1H,3H)-dione derivative showed significant activity against hepatoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines, with IC50 values of 2.5, 6.8, and 4.9 µM, respectively. yok.gov.tr The cytotoxic mechanism of bacteriocins, for example, can be dose-dependent, causing apoptosis at lower concentrations and necrosis at higher doses. plos.org The precise mechanism by which this compound exerts its cytotoxic effects is a critical area of research.
Antimicrobial Action Mechanisms in Bacterial Pathogens
Preliminary research suggests that derivatives of this compound may have antimicrobial properties. The mechanisms of antimicrobial action are diverse and can involve disruption of the bacterial cell membrane, interference with metabolic pathways, or inhibition of DNA and protein synthesis. nih.gov
Target validation is a critical step in drug discovery, confirming that modulating a specific bacterial target can lead to a therapeutic benefit. sygnaturediscovery.comnih.gov This can be achieved through genetic methods, like gene knockout, or chemical methods using small molecule inhibitors. nih.gov For Gram-negative bacteria, which are notoriously difficult to treat, identifying novel drug targets is a key strategy. nih.gov A recent study identified several potential therapeutic targets in highly resistant Gram-negative bacteria, including ribosomal proteins and glycyl-tRNA synthetase. nih.gov Validating the specific bacterial targets of this compound is essential for its development as a potential antimicrobial agent.
The antimicrobial activity of a compound is often assessed by its impact on bacterial growth and viability. This can be measured by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Some quinazolinone derivatives have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. yok.gov.tr The growth of bacteria can be influenced by various factors in their environment, and the introduction of a compound like this compound can significantly alter their growth curves and ability to form biofilms. researchgate.netfrontiersin.orgnih.govnih.gov
Gene Expression and Proteomic Profiling in Response to this compound
To understand the comprehensive cellular response to this compound, researchers employ gene expression and proteomic profiling techniques.
Gene expression profiling measures the activity of thousands of genes at once to create a global picture of cellular function in response to a particular treatment. wikipedia.org This can reveal which genes are turned on or off by the compound, providing insights into the pathways it affects. nih.govfrontiersin.org For instance, gene expression profiling can identify molecular signatures that predict a tumor's response to therapy. nih.gov
Proteomic profiling analyzes the entire set of proteins in a cell or organism. caltech.edunih.govnih.govbiorxiv.org This is a powerful tool to study the functional consequences of genomic changes and to identify biomarkers. nih.gov Techniques like thermal proteome profiling can identify the direct protein targets of a small molecule. hubrecht.eu By examining changes in the proteome after treatment with this compound, scientists can gain a deeper understanding of its mechanism of action and identify potential biomarkers for its activity.
Structure Activity and Structure Mechanism Relationship Studies of C21h18clf3n4o3 Derivatives
Design Rationale for New Quinazoline-2,4(1H,3H)-dione Derivatives
The fundamental appeal of the quinazoline-2,4(1H,3H)-dione core lies in its versatile structure, which serves as a privileged scaffold in drug discovery. Researchers have leveraged this framework to design compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.com The primary design rationale is often rooted in mimicking the structure of endogenous ligands or inhibiting specific enzymes by interacting with their active sites.
A significant focus has been on the development of kinase inhibitors. mdpi.com Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. tandfonline.com Consequently, designing quinazoline-2,4(1H,3H)-dione derivatives to target the ATP-binding site of tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met has been a fruitful strategy. mdpi.comnih.gov For instance, the dual inhibition of c-Met and VEGFR-2 is a promising approach to overcome therapeutic resistance in cancer treatment. tandfonline.comsemanticscholar.org
Another key design strategy involves targeting enzymes crucial for pathogen survival. Some derivatives have been engineered as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, aiming to combat the growing problem of antibiotic resistance. nih.govbohrium.com Furthermore, the scaffold has been utilized to create inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, presenting another avenue for cancer therapy. researchgate.netrsc.org
Systematic Structural Modifications and Their Biological Impact
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of the quinazoline-2,4(1H,3H)-dione scaffold. These studies involve systematic modifications at various positions of the molecule to understand how structural changes influence biological activity.
Key modification sites include the N-1 and N-3 positions of the quinazoline (B50416) ring, as well as substitutions on the appended phenyl ring. nih.gov For example, research has shown that incorporating heterocyclic rings, such as oxadiazoles, at the N-1 and N-3 positions can significantly enhance antibacterial activity. nih.gov In the pursuit of potent PARP-1/2 inhibitors, the introduction of a 3-amino pyrrolidine (B122466) moiety proved to be a critical modification, leading to compounds with inhibitory concentrations in the nanomolar range. researchgate.netrsc.org
The nature of the substituent groups is paramount. Electron-withdrawing groups, such as chloro, bromo, or trifluoromethyl, on an aniline (B41778) ring attached to the quinazoline core often enhance antiproliferative activity against cancer cells. mdpi.com The length and composition of linker chains connecting different parts of the molecule also play a significant role. Studies on EGFR inhibitors revealed that a three-carbon chain linker between the quinazoline and morpholine (B109124) cores was more potent than a two-carbon linker. nih.gov
| Scaffold/Derivative Class | Structural Modification | Biological Impact | Reference |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione | Incorporation of oxadiazole rings at N-1 and N-3 positions | Significantly increased antibacterial activity | nih.gov |
| Quinazoline-2,4(1H,3H)-dione | Addition of a 3-amino pyrrolidine moiety | Potent PARP-1/2 inhibition (IC50 in nM range) | researchgate.netrsc.org |
| Anilinoquinazoline | Electron-withdrawing groups (F, Cl, Br) on the aniline ring | Enhanced antiproliferative activity | mdpi.com |
| 6,7-dimorpholinoalkoxy quinazoline | Three-carbon chain linker vs. two-carbon chain | Increased potency against A431 cancer cell line | nih.gov |
| Diaryl-thiourea-linked quinazoline | Two electron-withdrawing groups on the terminal benzene (B151609) ring | Elevated dual EGFR/VEGFR2 inhibitory activity | nih.gov |
Correlation of Structural Features with Specific Molecular Targets
The effectiveness of these derivatives hinges on their precise interaction with molecular targets. Structure-mechanism relationship (SMR) studies, often aided by molecular docking and co-crystallography, reveal how specific structural features enable high-affinity binding.
For kinase inhibitors, the quinazoline core often acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the enzyme. tandfonline.com The specific interactions, however, are dictated by the substituents. For instance, in dual c-Met/VEGFR-2 inhibitors, certain compounds formed crucial hydrogen bonds with highly conserved amino acid residues like Asp1222 in c-Met and Asp1046 or Glu885 in VEGFR-2. nih.govsemanticscholar.org Similarly, for EGFR inhibitors, the presence of two morpholine alkoxy groups at positions 6 and 7 of the quinazoline core can shift the binding mode, creating new hydrogen bond interactions with the DFG-motif of the kinase domain. nih.gov
In the case of PARP inhibitors, a co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative (compound 11) with PARP-1 revealed a unique binding mode, explaining its potent activity. rsc.org For antibacterial agents targeting DNA gyrase, the quinazoline-2,4(1H,3H)-dione scaffold is designed to mimic fluoroquinolones, interfering with the enzyme's function in DNA replication. nih.govrsc.org
| Molecular Target | Key Structural Feature | Binding Interaction/Mechanism | Reference |
|---|---|---|---|
| c-Met/VEGFR-2 Tyrosine Kinases | 3-substituted quinazoline-2,4(1H,3H)-dione | Hydrogen bonding with conserved residues (Asp1222 in c-Met, Asp1046 in VEGFR-2) | nih.govsemanticscholar.org |
| EGFR Tyrosine Kinase | 6,7-dimorpholinoalkoxy quinazoline | Novel H-bond interactions with the DFG-motif (Asp855/Phe856) | nih.gov |
| PARP-1 | Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine | Demonstrated a unique binding mode in co-crystal structure | rsc.org |
| Bacterial DNA Gyrase | Quinazoline-2,4(1H,3H)-dione scaffold | Acts as a fluoroquinolone-like inhibitor | nih.govrsc.org |
| CDK2/HER2/EGFR Kinases | Quinazolin-4(3H)-one derivatives | Act as ATP competitive (Type-I) or non-competitive (Type-II) inhibitors | tandfonline.comnih.gov |
Pharmacological Profiling of C21H18ClF3N4O3 Analogs
The pharmacological profile of quinazoline-2,4(1H,3H)-dione analogs is determined through a battery of in vitro and in vivo assays. These evaluations quantify their potency, selectivity, and cellular effects.
Enzyme inhibition assays are used to determine the half-maximal inhibitory concentration (IC50) against specific targets. For example, several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives displayed potent dual inhibitory activity against c-Met and VEGFR-2, with IC50 values in the nanomolar range (0.035–0.297 µM). tandfonline.comsemanticscholar.org Novel PARP-1 inhibitors from this class have shown IC50 values at the 10⁻⁹ M level. rsc.org
Cell-based assays measure the antiproliferative and cytotoxic effects of these compounds on cancer cell lines. Compounds designed as dual c-Met/VEGFR-2 inhibitors showed higher cytotoxic activity against HCT-116 colorectal cancer cells than the established drug cabozantinib. nih.govtandfonline.com Furthermore, these compounds were found to arrest the cell cycle and induce apoptosis. nih.gov Similarly, quinazolin-4(3H)-one derivatives demonstrated potent cytotoxicity against MCF-7 (breast) and A2780 (ovarian) cancer cell lines, with IC50 values significantly lower than the control drug lapatinib. tandfonline.comnih.gov
Lead Optimization Strategies based on SAR and SMR
Lead optimization is a critical phase in drug discovery that uses SAR and SMR data to refine a promising compound (a "lead") into a clinical candidate. The goal is to enhance desired properties like potency and selectivity while improving pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov
Based on SAR findings, medicinal chemists can introduce or modify functional groups to improve target binding or block metabolic pathways that cause rapid degradation. For instance, despite a hit compound having poor physicochemical properties, medicinal chemistry efforts on a series of quinazoline-2,4-diones led to the discovery of SEN461, a lead compound with an improved ADME profile and good bioavailability. nih.gov
In another example, a lead optimization strategy was used to design quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov This effort resulted in compounds with significant inhibitory activity against key enzymes (hAChE and hBACE-1) and favorable permeation across the blood-brain barrier. nih.gov In silico tools are also invaluable; 3D-QSAR modeling and pharmacokinetic analysis can predict the activity and drug-likeness of newly designed compounds before synthesis, streamlining the optimization process. unar.ac.id By understanding the intricate molecular interactions, as revealed by SMR, researchers can rationally design next-generation derivatives with superior therapeutic profiles.
Advanced Preclinical Research Methodologies Applied to C21h18clf3n4o3
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental tools in preclinical drug discovery, providing insights into the biological activity of a compound at the cellular level. These assays are conducted in a controlled laboratory environment using cultured cells, allowing for the preliminary assessment of efficacy and mechanism of action.
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds (known as libraries) for a specific biological activity. In the context of Quinazoline-2,4(1H,3H)-dione libraries, HTS would be employed to identify individual compounds that exhibit a desired effect, such as inhibiting the growth of cancer cells or modulating the activity of a specific enzyme.
The process typically involves the following steps:
Assay Development: A robust and sensitive biological assay is developed that can be miniaturized and automated. This could be a cell-based assay measuring cell viability or a biochemical assay measuring enzyme activity.
Library Screening: The library of Quinazoline-2,4(1H,3H)-dione derivatives is screened using the developed assay in a multi-well plate format (e.g., 384- or 1536-well plates).
Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits."
Hit Confirmation and Validation: The activity of the hits is confirmed through re-testing, and their potency and selectivity are further characterized in secondary assays.
Without specific data for C21H18ClF3N4O3, a representative data table for an HTS campaign on a hypothetical Quinazoline-2,4(1H,3H)-dione library is presented below to illustrate the typical output.
Table 1: Illustrative High-Throughput Screening Data for a Quinazoline-2,4(1H,3H)-dione Library This table is for illustrative purposes only and does not represent actual data for this compound.
| Compound ID | Concentration (µM) | % Inhibition of Target Activity |
|---|---|---|
| QZD-001 | 10 | 5.2 |
| QZD-002 | 10 | 89.5 |
| QZD-003 | 10 | 12.3 |
| QZD-004 | 10 | 3.7 |
| This compound (Hypothetical) | 10 | 95.8 |
Cell proliferation and viability assays are used to determine the effect of a compound on the ability of cells to grow and remain healthy. The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density by staining total cellular protein. It is a widely used method in preclinical oncology research to assess the cytotoxic or cytostatic effects of potential anti-cancer agents.
The principle of the SRB assay involves fixing the cells with trichloroacetic acid, followed by staining with the SRB dye. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells. The bound dye is then solubilized, and the absorbance is read on a plate reader. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell number.
A hypothetical data table showing the results of an SRB assay for this compound is provided below.
Table 2: Hypothetical Cell Viability Data for this compound using the Sulforhodamine B Assay This table is for illustrative purposes only and does not represent actual data for this compound.
| Cell Line | This compound Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.1 | 98.2 |
| 1 | 75.4 | |
| 10 | 42.1 | |
| 100 | 5.6 | |
| A549 (Lung Cancer) | 0.1 | 99.1 |
| 1 | 82.3 | |
| 10 | 51.9 |
Apoptosis and necrosis are two distinct forms of cell death. Apoptosis is a programmed and controlled process, while necrosis is a result of acute injury and is often associated with inflammation. Assays to detect these processes are crucial for understanding the mechanism by which a compound induces cell death.
Common methods for detecting apoptosis include:
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Caspase Activity Assays: Caspases are a family of proteases that play a key role in the execution of apoptosis. Assays are available to measure the activity of specific caspases.
TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
Necrosis is typically detected by the uptake of membrane-impermeant dyes like PI or trypan blue.
Cell migration and invasion are critical processes in cancer metastasis. Assays that measure a compound's ability to inhibit these processes are important in the development of anti-metastatic drugs.
Wound Healing (Scratch) Assay: A "scratch" is made in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored.
Transwell Migration Assay (Boyden Chamber): Cells are placed in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.
Transwell Invasion Assay: This is a modification of the migration assay where the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). This assay measures the ability of cells to degrade the matrix and invade through the membrane.
Microbiological Susceptibility Testing
Microbiological susceptibility testing is used to determine the effectiveness of an antimicrobial agent against a specific microorganism.
The agar-based disc diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents. A paper disc impregnated with a specific concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with the bacterial strain of interest.
As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
A hypothetical data table illustrating the results of a disc diffusion assay for this compound is shown below.
Table 3: Hypothetical Zone of Inhibition Data for this compound using Agar Disc Diffusion This table is for illustrative purposes only and does not represent actual data for this compound.
| Bacterial Strain | Disc Concentration (µg) | Zone of Inhibition (mm) | Interpretation |
|---|---|---|---|
| Staphylococcus aureus (ATCC 25923) | 30 | 22 | Susceptible |
| Escherichia coli (ATCC 25922) | 30 | 8 | Resistant |
| Pseudomonas aeruginosa (ATCC 27853) | 30 | 15 | Intermediate |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
To assess the antibacterial potential of quinazolinedione derivatives, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death.
The broth microdilution method is a standard procedure for determining MIC values. In this assay, serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.
For MBC determination, an aliquot from the wells showing no growth in the MIC assay is subcultured onto an agar medium without the test compound. The plates are incubated, and the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum is defined as the MBC.
While specific MIC and MBC data for this compound are not publicly available, studies on other quinazolinone derivatives have demonstrated their potential antibacterial activity against a range of pathogens. For instance, certain novel quinazolinone derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Table 1: Representative MIC Values for a Quinazolinone Derivative Against Various Bacterial Strains
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.5 |
| Klebsiella pneumoniae | 2.5 |
Note: The data in this table is illustrative for a related quinazolinone derivative and not for this compound. Data is derived from a study on novel quinazolinone derivatives. nih.gov
Biofilm Inhibition Assays
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which can confer increased resistance to antibiotics. The ability of a compound to inhibit biofilm formation is a critical aspect of its preclinical evaluation.
Biofilm inhibition assays are typically conducted in microtiter plates. Bacterial suspensions are added to the wells containing various concentrations of the test compound and incubated to allow for biofilm formation. After incubation, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is washed. The biofilm is then stained, commonly with crystal violet. The stain is subsequently solubilized, and the absorbance is measured using a plate reader. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
The results are often expressed as the concentration of the compound that inhibits biofilm formation by 50% (IC50). Studies on quinazoline (B50416) and quinazolinone derivatives have shown their potential to inhibit biofilm formation in various bacteria, including Pseudomonas aeruginosa and Mycobacterium smegmatis. rsc.orgnih.govnih.gov For example, some novel quinazolin-4-one derivatives have been reported to inhibit biofilm formation in P. aeruginosa with IC50 values in the low micromolar range. nih.gov
Table 2: Biofilm Inhibition Data for Representative Quinazolin-4-one Derivatives against P. aeruginosa
| Compound | IC50 (µM) |
|---|---|
| Derivative 19 | 3.55 |
Note: The data in this table is for related quinazolin-4-one derivatives and not for this compound. Data is derived from a study on the biofilm inhibition effects of new quinazolinone derivatives. nih.gov
Biochemical Assays for Molecular Interactions
Enzyme Kinetics and Inhibition Assays
Many quinazolinedione derivatives exert their biological effects by inhibiting specific enzymes. rsc.org Enzyme kinetics and inhibition assays are fundamental to understanding the mechanism of action of such compounds. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme.
For example, various quinazolinone derivatives have been investigated as inhibitors of enzymes like α-glucosidase. nih.gov Kinetic analysis of potent inhibitors can reveal their mode of inhibition, such as competitive inhibition, with Ki values in the micromolar range. nih.gov
Table 3: Enzyme Inhibition Data for a Representative Quinazolinone-1,2,3-triazole-acetamide Conjugate against α-glucosidase
| Parameter | Value |
|---|---|
| IC50 | 4.8 µM |
| Mode of Inhibition | Competitive |
Note: The data in this table is for a related quinazolinone conjugate and not for this compound. Data is derived from a study on quinazolinone-1,2,3-triazole-acetamide conjugates as α-glucosidase inhibitors. nih.gov
Protein-Protein and Protein-Lipid Interaction Studies
Disrupting pathological protein-protein or protein-lipid interactions is a key strategy in modern drug discovery. While specific studies on this compound are not available, related quinazoline derivatives have been investigated for their ability to modulate such interactions. For instance, the development of small-molecule inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint, has involved quinazoline-based compounds. researcher.life
Techniques to study these interactions include co-immunoprecipitation, pull-down assays, and various biophysical methods. Computational approaches like molecular docking and molecular dynamics simulations are also employed to predict and analyze the binding modes of these compounds with their protein targets. researcher.lifeukaazpublications.com These simulations can provide insights into the specific amino acid residues involved in the interaction and the stability of the compound-protein complex. researcher.life
Ligand-Binding Assays (e.g., surface plasmon resonance, isothermal titration calorimetry)
Direct measurement of the binding affinity between a compound and its molecular target is crucial for understanding its potency and mechanism. High-precision techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used for this purpose.
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized target protein. This allows for the real-time determination of association and dissociation rate constants, from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated.
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
While specific SPR or ITC data for this compound is not available, these methodologies are standard in the preclinical characterization of quinazoline derivatives to confirm their direct interaction with purified target proteins.
Table 4: Compound Names Mentioned
| Compound Name/Class |
|---|
| This compound |
| Quinazolinedione |
| Quinazolinone |
| Quinazoline |
| Quinazolin-4-one |
Future Prospects and Emerging Research Avenues for C21h18clf3n4o3 Research
Development of Next-Generation Quinazoline-2,4(1H,3H)-dione Scaffolds
The development of novel quinazoline-2,4(1H,3H)-dione scaffolds is a dynamic area of research, focused on enhancing the therapeutic properties of this privileged chemical structure. researchgate.net Scientists are exploring innovative synthetic methodologies to create derivatives with improved potency, selectivity, and pharmacokinetic profiles. These efforts are crucial for overcoming the limitations of existing treatments and expanding the therapeutic reach of this compound class. researchgate.net
One of the key strategies in the evolution of these scaffolds is the introduction of diverse substituents at various positions of the quinazoline (B50416) ring. This approach allows for the fine-tuning of the molecule's interaction with its biological targets. For instance, the incorporation of heterocyclic moieties has been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
Recent advancements in synthetic chemistry have enabled the efficient production of a wide array of quinazoline-2,4(1H,3H)-dione derivatives. mdpi.com These methods often involve multi-component reactions and the use of novel catalytic systems, which offer greater flexibility and efficiency compared to traditional synthetic routes. researchgate.net The ability to rapidly generate libraries of diverse compounds is essential for identifying new lead structures with therapeutic potential.
Furthermore, researchers are investigating the bioisosteric replacement of certain functional groups within the quinazoline-2,4(1H,3H)-dione scaffold. This strategy aims to improve the drug-like properties of the compounds, such as their solubility and metabolic stability, without compromising their biological activity. The ultimate goal is to design next-generation scaffolds that are not only highly effective but also possess favorable safety profiles.
Polypharmacology and Multi-Targeting Strategies
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is gaining significant traction in drug discovery. This approach is particularly relevant for complex diseases, such as cancer and inflammatory disorders, which are often driven by multiple pathological pathways. Quinazoline-2,4(1H,3H)-dione derivatives are well-suited for the development of multi-targeting agents due to their structural versatility, which allows for the incorporation of pharmacophoric features that can engage with different targets.
A notable example of a multi-targeting strategy involving this scaffold is the design of dual inhibitors that can simultaneously modulate the activity of two or more key enzymes or receptors. For instance, researchers have successfully developed quinazoline-2,4(1H,3H)-dione derivatives that act as dual inhibitors of poly(ADP-ribose) polymerase (PARP) and other cancer-related targets. rsc.orgresearchgate.net This approach can lead to synergistic therapeutic effects and may help to overcome drug resistance.
The development of multi-targeting quinazoline-2,4(1H,3H)-diones is often guided by computational modeling and structure-based drug design. These in silico tools enable the rational design of molecules with specific multi-target profiles, thereby reducing the need for extensive and costly high-throughput screening campaigns. The ability to predict the binding of a compound to multiple targets is a critical component of this strategy.
The therapeutic advantages of multi-targeting drugs include the potential for enhanced efficacy, a reduced risk of drug-drug interactions, and improved patient compliance. By addressing the complexity of multifactorial diseases with a single, well-designed molecule, researchers hope to develop more effective and safer treatment options. The quinazoline-2,4(1H,3H)-dione scaffold provides a robust platform for the implementation of these innovative therapeutic strategies.
Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)
The integration of advanced "omics" technologies, including genomics, proteomics, and metabolomics, is revolutionizing the study of quinazoline-2,4(1H,3H)-dione compounds. These powerful tools provide a holistic view of the biological effects of these molecules, from their impact on gene expression to their influence on protein function and metabolic pathways. This multi-faceted approach is essential for a comprehensive understanding of their mechanisms of action and for the identification of novel therapeutic applications.
Genomics plays a crucial role in identifying genetic factors that may influence an individual's response to treatment with quinazoline-2,4(1H,3H)-dione derivatives. By analyzing the genetic makeup of patients, researchers can identify biomarkers that predict therapeutic efficacy or the likelihood of adverse events. This information is critical for the development of personalized medicine strategies, where treatments are tailored to the specific genetic profile of each patient.
Proteomics, the large-scale study of proteins, allows for the identification of the direct and indirect protein targets of quinazoline-2,4(1H,3H)-dione compounds. Techniques such as chemical proteomics and mass spectrometry-based approaches can be used to map the protein interaction networks of these molecules, providing valuable insights into their biological functions. This knowledge is instrumental in elucidating their mechanisms of action and can reveal previously unknown therapeutic targets.
Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, can shed light on the metabolic consequences of treatment with quinazoline-2,4(1H,3H)-dione derivatives. By monitoring changes in the metabolome, researchers can assess the impact of these compounds on cellular metabolism and identify metabolic pathways that are modulated by the drug. This information can be used to optimize therapeutic regimens and to identify potential metabolic liabilities.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for C21H18ClF3N4O3 Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery and development. For quinazoline-2,4(1H,3H)-dione derivatives, these computational approaches are being employed to accelerate the identification of novel drug candidates and to optimize their therapeutic properties. AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers to discern.
One of the key applications of AI in this context is in the area of virtual screening. Machine learning models can be trained on large libraries of known active and inactive compounds to predict the biological activity of new, untested molecules. This allows for the rapid and cost-effective screening of millions of virtual compounds, enabling researchers to prioritize the most promising candidates for synthesis and experimental testing.
AI is also being used to design novel quinazoline-2,4(1H,3H)-dione derivatives with desired properties. Generative models, a type of AI that can create new data, can be used to design molecules that are optimized for a specific biological target or that possess a particular set of physicochemical properties. This de novo drug design approach has the potential to significantly shorten the drug discovery timeline.
Furthermore, machine learning algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinazoline-2,4(1H,3H)-dione derivatives. By identifying potential liabilities early in the drug discovery process, these predictive models can help to reduce the high attrition rates associated with drug development. The integration of AI and ML is poised to make the discovery of new drugs based on the this compound scaffold more efficient and successful.
Exploration of Novel Therapeutic Areas for Quinazoline-2,4(1H,3H)-dione Compounds
The well-established biological activities of quinazoline-2,4(1H,3H)-dione derivatives in areas such as oncology and inflammation have paved the way for the exploration of new therapeutic applications. researchgate.net Researchers are actively investigating the potential of this versatile scaffold to address a wide range of unmet medical needs, from infectious diseases to neurological disorders.
Recent studies have highlighted the potential of quinazoline-2,4(1H,3H)-dione compounds as antimicrobial agents. nih.gov With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antibiotics. Certain derivatives of this scaffold have shown promising activity against a variety of bacterial pathogens, opening up a new avenue for the development of novel anti-infective therapies.
In the field of neuroscience, the neuroprotective and neuromodulatory properties of some quinazoline-2,4(1H,3H)-dione derivatives are being explored. These compounds may have therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as for the management of psychiatric disorders. Further research is needed to fully elucidate their mechanisms of action in the central nervous system.
The broad biological activity of the quinazoline-2,4(1H,3H)-dione scaffold suggests that its therapeutic potential is far from being fully realized. researchgate.net Through continued research and the application of modern drug discovery technologies, it is likely that new and unexpected therapeutic applications for this remarkable class of compounds will be uncovered in the years to come.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for CHClFNO, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and high-resolution mass spectrometry (HRMS). For example, H NMR signals for aromatic protons in intermediates often appear between δ 6.13–7.36 ppm, with coupling patterns indicating substituent positions . Purity is confirmed via HPLC with a C18 column and UV detection.
Q. How should researchers design stability studies for CHClFNO under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2). Prepare solutions of the compound in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS. Quantify degradation products and calculate half-life () via first-order kinetics. Include controls for photodegradation and oxidative stress .
Q. What analytical techniques are critical for quantifying CHClFNO in biological matrices?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize chromatographic separation using a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%). Include internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for CHClFNO?
- Methodological Answer : Apply contradiction analysis frameworks, such as the TRIZ principle, to identify conflicting parameters (e.g., solubility vs. metabolic stability). Conduct in vitro assays (e.g., CYP450 inhibition, plasma protein binding) to assess bioavailability limitations. Compare pharmacokinetic (PK) parameters (AUC, ) across species. Use PBPK modeling to extrapolate human efficacy .
Q. What computational strategies are effective for elucidating the binding mechanism of CHClFNO to its target protein?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Generate homology models if crystallographic data are unavailable. Validate docking poses (AutoDock Vina) with binding free energy calculations (MM-PBSA). Cross-reference with mutagenesis studies to identify critical residues. Analyze hydrogen-bonding networks and hydrophobic interactions .
Q. How should researchers address discrepancies in reported IC values across independent studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Normalize data by adjusting for assay conditions (e.g., ATP concentration in kinase assays). Apply statistical tests (ANOVA, Bland-Altman plots) to evaluate variability. Replicate experiments under standardized protocols (e.g., fixed incubation time, consistent cell lines) .
Q. What ethical frameworks apply when studying the environmental impact of CHClFNO metabolites?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design ecotoxicity studies. Assess metabolite persistence (OECD 307 guideline) and bioaccumulation potential in aquatic models (e.g., Daphnia magna). Consult institutional review boards (IRBs) for protocols involving endangered species .
Data Presentation and Reproducibility
Q. How should raw spectral data (NMR, MS) be documented to ensure reproducibility?
- Methodological Answer : Include full spectral parameters in supplementary materials: spectrometer frequency, solvent, temperature, and processing software (e.g., MestReNova). For MS, specify ionization mode and collision energy. Annotate peaks with exact values and isotopic patterns. Use the DEPT-135 experiment in NMR to distinguish CH groups .
Q. What statistical methods are recommended for dose-response studies involving CHClFNO?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
